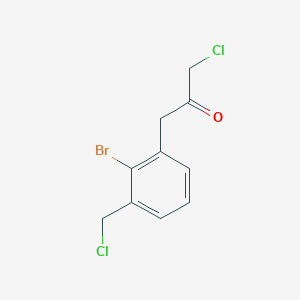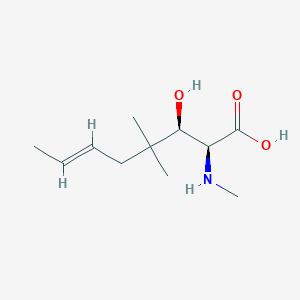
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is an organic compound that features a complex structure with multiple halogen substituents. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of bromine, iodine, and chlorine atoms in its structure makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes the following steps:
Iodination: The iodination of the aromatic ring can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine and Hydrogen Peroxide: Used for iodination.
Acetyl Chloride and Aluminum Chloride: Used for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one involves its ability to undergo various chemical transformations. The presence of multiple halogens allows for selective reactions at different sites, making it a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another compound with a bromomethyl group, used in similar synthetic applications.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: A compound with two bromine atoms, used in polymer synthesis.
Uniqueness
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, iodine, and chlorine atoms in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C10H9BrClIO |
|---|---|
Poids moléculaire |
387.44 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-iodophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6H2 |
Clé InChI |
JVSMPUYZYDISHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)CBr)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)










